![molecular formula C12H21N3O2 B2935214 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide CAS No. 886508-20-9](/img/structure/B2935214.png)
1-(Piperidine-4-carbonyl)piperidine-4-carboxamide
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Overview
Description
“1-(Piperidine-4-carbonyl)piperidine-4-carboxamide” is a compound that contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of “1-(Piperidine-4-carbonyl)piperidine-4-carboxamide” involves a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .
Scientific Research Applications
Anticancer Applications
Piperidine derivatives have been utilized in cancer research due to their potential to induce apoptosis in proliferative cells. For example, piperine treatment has been found to result in the loss of mitochondrial membrane potential, leading to cell apoptosis .
Antiviral and Antimicrobial Properties
These compounds are also explored for their antiviral and antimicrobial activities. Piperidine derivatives can be designed to target specific pathways in viral replication or bacterial growth .
Neuropharmacological Effects
Piperidine structures with an N-benzyl moiety have shown superior cholinesterase inhibition, which is significant in treating neurodegenerative diseases like Alzheimer’s. Additionally, a terminal alkyne group in piperidine derivatives has been essential for efficient monoamine oxidase B inhibition, relevant in managing psychiatric disorders .
Analgesic and Anti-inflammatory Uses
The analgesic and anti-inflammatory properties of piperidine derivatives make them candidates for pain management and inflammatory conditions treatment .
Cardiovascular Applications
Some piperidine derivatives have been investigated for their antihypertensive effects, which could be beneficial in managing high blood pressure and related cardiovascular diseases .
Anticoagulant Effects
The anticoagulant properties of certain piperidine compounds could be useful in preventing blood clots, thereby reducing the risk of stroke and other cardiovascular events .
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives have shown great therapeutic potential as anticancer agents .
Mode of Action
One of the derivatives of piperidine has shown strong inhibitory effects on the parp-1 enzyme .
Biochemical Pathways
Piperidine derivatives have been found to exhibit several anticancer properties when used against triple negative breast cancer cells .
Result of Action
Piperidine derivatives have shown great therapeutic potential as anticancer agents .
properties
IUPAC Name |
1-(piperidine-4-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c13-11(16)9-3-7-15(8-4-9)12(17)10-1-5-14-6-2-10/h9-10,14H,1-8H2,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXPBAVOOBWSRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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